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molecular formula C11H14N2S2 B8331211 2-Amino-7-isopropyl-4-methyl-benzothiazole-6-thiol

2-Amino-7-isopropyl-4-methyl-benzothiazole-6-thiol

Cat. No. B8331211
M. Wt: 238.4 g/mol
InChI Key: XJWBIAXEODMHBN-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared according to General Method 14 using 7-isopropyl-4-methyl-6-thiocyanato-benzothiazol-2-yl-amine (Example L-5; 11.5 g, 43.7 mmol), dithiothreitol (27.0 g, 175 mmol), EtOH (200 mL), and phosphate buffer (50 mL). MS (APCI): 239 (M+H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
dithiothreitol
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:12]2[S:11][C:10]([NH2:13])=[N:9][C:8]=2[C:7]([CH3:14])=[CH:6][C:5]=1[S:15]C#N)([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.P([O-])([O-])([O-])=O>CCO>[NH2:13][C:10]1[S:11][C:12]2[C:4]([CH:1]([CH3:2])[CH3:3])=[C:5]([SH:15])[CH:6]=[C:7]([CH3:14])[C:8]=2[N:9]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C)(C)C1=C(C=C(C=2N=C(SC21)N)C)SC#N
Step Two
Name
dithiothreitol
Quantity
27 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC(=C2C(C)C)S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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